molecular formula C10H5Cl2N5 B14466630 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- CAS No. 73214-12-7

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)-

Cat. No.: B14466630
CAS No.: 73214-12-7
M. Wt: 266.08 g/mol
InChI Key: XGGZSSQWHDNADL-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which combines a triazole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . Common synthetic routes include cyclization reactions involving hydrazides of carboxylic acids and orthoformate esters . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the fused ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazolotriazine derivatives, while substitution reactions can produce a variety of substituted triazolotriazines with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(2,5-dichlorophenyl)- is unique due to the presence of the 2,5-dichlorophenyl group, which enhances its chemical reactivity and potential for functionalization. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73214-12-7

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C10H5Cl2N5/c11-7-2-1-6(3-8(7)12)9-4-14-17-5-13-16-10(17)15-9/h1-5H

InChI Key

XGGZSSQWHDNADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=NN=CN3N=C2)Cl)Cl

Origin of Product

United States

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